

An In-depth Technical Guide to the Crystal Structure of Zinc Borates

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Compound of Interest

Compound Name: *Hexaboron dizinc undecaoxide*

Cat. No.: *B077386*

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A Note on "Hexaboron Dizinc Undecaoxide"

Initial research for the specific compound "**Hexaboron dizinc undecaoxide**" (with a presumed chemical formula of $\text{Zn}_2\text{B}_6\text{O}_{11}$) did not yield a direct match in established crystallographic and chemical databases. This suggests that the name may be non-standard, or the compound is not yet widely characterized in scientific literature. However, the broader class of zinc borate compounds is well-studied and encompasses a variety of crystal structures with important industrial applications. This guide will focus on a well-characterized example of a zinc borate, $\text{Zn}_3\text{B}_4\text{O}_9$, to provide an in-depth look at the structural and experimental details representative of this class of materials.

Crystal Structure of $\text{Zn}_3\text{B}_4\text{O}_9$

The zinc borate $\text{Zn}_3\text{B}_4\text{O}_9$ was synthesized under high-pressure and high-temperature conditions.^{[1][2]} It crystallizes in the triclinic space group P-1 (No. 2).^{[1][2]} The structure was determined using single-crystal X-ray diffraction.^{[1][2]}

The crystal structure of $\text{Zn}_3\text{B}_4\text{O}_9$ is a layered structure where layers of an anionic backbone composed of condensed $[\text{BO}_4]^{5-}$ tetrahedra are stacked along the a-axis.^[1] These layers are connected by Zn^{2+} cations.^[1] The borate backbone contains three-, four-, six-, and eight-membered rings.^{[1][2]} There are three crystallographically distinct zinc atoms, each with a different coordination sphere: a trigonal bipyramidal $[\text{Zn1O}_5]^{8-}$, a square pyramidal $[\text{Zn2O}_5]^{8-}$, and a trigonal prismatic $[\text{Zn3O}_6]^{10-}$.^{[1][2]} This compound is isotypic with the strontium gallate $\text{Sr}_3\text{Ga}_4\text{O}_9$.^[1]

Data Presentation

The following tables summarize the key crystallographic data for $\text{Zn}_3\text{B}_4\text{O}_9$.

Table 1: Crystallographic Data for $\text{Zn}_3\text{B}_4\text{O}_9$

Parameter	Value
Formula	$\text{Zn}_3\text{B}_4\text{O}_9$
Crystal System	Triclinic
Space Group	P-1 (No. 2)
a (Å)	5.5028(2)
b (Å)	6.7150(3)
c (Å)	7.8887(3)
α (°)	83.99(1)
β (°)	73.38(1)
γ (°)	74.75(1)
Volume (Å ³)	269.35(2)
Z	2

Data sourced from single-crystal X-ray diffraction experiments.[\[1\]](#)[\[2\]](#)

Experimental Protocols

High-Pressure/High-Temperature Synthesis

The synthesis of $\text{Zn}_3\text{B}_4\text{O}_9$ was achieved under high-pressure and high-temperature conditions.

[\[1\]](#)[\[2\]](#)

- Method: A Walker-type multianvil pressure device was used.
- Pressure: 10 GPa

- Temperature: 1173 K
- Procedure: After reaching the target conditions, the pressure was released over a period of 900 minutes. The sample was then recovered from the surrounding materials. The resulting product was a white powder containing large crystals.^[1]

Structure Determination by Single-Crystal X-ray Diffraction

The crystal structure of $\text{Zn}_3\text{B}_4\text{O}_9$ was confirmed by single-crystal X-ray diffraction.^{[1][2]} While the specific instrument parameters are not detailed in the provided search results, a general workflow for single-crystal X-ray diffraction is as follows:

- Crystal Selection: A suitable single crystal is selected from the synthesized product and mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.
- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
- Structure Solution: The positions of the atoms in the unit cell are determined using computational methods.
- Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.

Powder X-ray Diffraction

Powder X-ray diffraction was also used to analyze the powdered product to confirm the phase purity of the synthesized $\text{Zn}_3\text{B}_4\text{O}_9$.^[1]

- Procedure: A flat sample of the powdered product was analyzed over a 2θ range of $2.0\text{--}80.0^\circ$.^[1] The resulting diffraction pattern was analyzed using Rietveld refinement to confirm the structure.^{[1][2]}

Mandatory Visualization

Caption: Experimental workflow for the synthesis and structural characterization of $\text{Zn}_3\text{B}_4\text{O}_9$.

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References

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